3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
Description
3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonyl group, and an amide linkage
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-15(2)17-7-9-18(10-8-17)23-22(25)21-20(13-14-28-21)24(4)29(26,27)19-11-5-16(3)6-12-19/h5-15H,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDJTKOXHXXTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Amidation Reaction: The final step involves the coupling of the sulfonylated thiophene with the appropriate amine and carboxylic acid derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Amino or thiol derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiophene structures exhibit anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, studies have shown that thiophene derivatives can interfere with cellular signaling pathways crucial for cancer cell proliferation .
Antimicrobial Properties
The sulfonamide group is known for its antibacterial effects. Compounds similar to 3-(N-methyl-4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide have demonstrated effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, inhibitors targeting the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway have shown promise as anti-infective agents . The structural similarity of this compound to known inhibitors suggests it may also possess similar inhibitory effects.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Such activities could position it as a candidate for treating inflammatory diseases .
Structural Characteristics
The unique structure of 3-(N-methyl-4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide allows for diverse interactions with biological targets. The thiophene ring enhances lipophilicity, potentially improving bioavailability and cellular uptake .
Case Study: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiophene derivatives, including the compound , and assessed their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth, suggesting that modifications to the thiophene structure can enhance anticancer activity .
Case Study: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial efficacy of sulfonamide-containing compounds against resistant bacterial strains. The study found that the compound exhibited notable antibacterial activity, indicating its potential as a lead compound in antibiotic development .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein-coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
4,4’-Difluorobenzophenone: Another aromatic compound with distinct functional groups and applications.
Uniqueness
3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, sulfonyl group, and amide linkage, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
Biological Activity
3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide, with CAS number 1115933-67-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and related studies.
The molecular formula of this compound is , with a molecular weight of approximately 428.57 g/mol. The structure features a thiophene ring, which is known for its role in various biological activities due to its aromatic nature.
| Property | Value |
|---|---|
| CAS Number | 1115933-67-9 |
| Molecular Formula | C22H24N2O3S2 |
| Molecular Weight | 428.57 g/mol |
The biological activity of thiophene derivatives often involves interactions with cellular targets that influence apoptosis and cell proliferation. For instance, studies have shown that thiophene-2-carboxamide derivatives can induce apoptotic cell death through the activation of caspases and mitochondrial dysfunction. In particular, the compound has been noted for its ability to induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and promoting DNA fragmentation .
Anticancer Activity
Recent research highlights the anticancer properties of thiophene derivatives, including the compound . A study demonstrated that related thiophene carboxamide derivatives exhibited significant antiproliferative effects against various human tumor cell lines, including K562 chronic myelogenous leukemia cells. Treatment with submicromolar concentrations was sufficient to trigger lethal damage within a short exposure time .
Case Studies
- Apoptosis Induction : In a study involving compound 8 (similar to our compound), treatment at 2.5 μM for 3-6 hours resulted in significant apoptosis in K562 cells, characterized by caspase activation and DNA fragmentation .
- Cell Line Testing : The compound's effectiveness was evaluated against Hep3B cancer cells, revealing an IC50 value of 5.46 µM, indicating potent activity comparable to established chemotherapeutics like colchicine .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with other thiophene derivatives:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 8 | 2.5 | Apoptosis via caspase activation |
| Compound 2b | 5.46 | Disruption of tubulin dynamics |
| Compound CA-4 | ~10 | Microtubule destabilization |
Antioxidant and Antibacterial Activity
In addition to anticancer properties, thiophene derivatives have also shown antioxidant and antibacterial activities. For example, some compounds demonstrated significant inhibition against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as therapeutic agents beyond oncology .
Q & A
What are the optimal synthetic routes for 3-(N-methyl-4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
Basic Research Focus:
The synthesis typically involves multi-step reactions, starting with the thiophene core formation via Paal-Knorr cyclization or Gewald reaction using 1,4-diketones and sulfur sources . Subsequent steps include sulfonamide coupling (e.g., using 4-methylbenzenesulfonyl chloride) and carboxamide functionalization with 4-(propan-2-yl)aniline.
Key Variables:
- Temperature : Higher temperatures (>80°C) during cyclization improve thiophene ring formation but may increase side products.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance substitution reactions on the thiophene ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final compound with >95% purity .
How can researchers resolve contradictions in reported biological activities of this compound across different assays?
Advanced Research Focus:
Discrepancies in biological data (e.g., IC₅₀ values in enzyme inhibition assays) may arise from assay conditions (pH, solvent) or target specificity.
Methodological Recommendations:
- Dose-Response Validation : Perform assays in triplicate with standardized DMSO concentrations (<1% v/v) to minimize solvent interference .
- Target Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity to β-catenin or other reported targets .
- Control Compounds : Include structurally similar analogs (e.g., thiophene-2-carboxamides without sulfonamide groups) to isolate functional group contributions .
What spectroscopic and computational methods are most reliable for characterizing this compound’s structure?
Basic Research Focus:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substitution patterns on the thiophene ring and sulfonamide linkages. Key signals include:
- Thiophene C2 carbonyl at ~165 ppm (¹³C) .
- Sulfonamide N-methyl protons at δ 2.8–3.2 ppm (¹H) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., C₂₃H₂₅N₂O₃S₂⁺ requires m/z 465.1245) ensures molecular integrity .
- Computational Validation : Density functional theory (DFT) optimizes geometry and predicts vibrational frequencies (IR) for comparison with experimental data .
How can researchers design experiments to probe the compound’s mechanism of action in modulating β-catenin signaling?
Advanced Research Focus:
- Pathway Analysis : Use Western blotting to track β-catenin degradation (e.g., phosphorylated β-catenin levels) in Wnt-activated cell lines (HEK293T or SW480) .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of β-catenin or its co-factors (e.g., APC) validates target specificity.
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify binding pockets and critical residues (e.g., Lys435 or Asp390 in β-catenin) .
What strategies mitigate solubility challenges during in vitro and in vivo studies?
Basic Research Focus:
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, followed by enzymatic cleavage in target tissues .
- Particle Size Reduction : Nano-milling (<200 nm) increases surface area and dissolution rates for oral administration studies .
How do structural modifications to the thiophene ring or sulfonamide group affect bioactivity?
Advanced Research Focus:
- SAR Studies : Synthesize analogs with:
- Halogen substitutions (e.g., Cl or F) at the thiophene C5 position to enhance metabolic stability .
- Bulky substituents (e.g., tert-butyl) on the sulfonamide to sterically hinder off-target interactions .
- Activity Cliffs : Compare IC₅₀ values in enzyme inhibition assays to identify critical substituents. For example, replacing the N-methyl group with ethyl reduces β-catenin binding by 50% .
What are the best practices for validating purity and stability in long-term storage?
Basic Research Focus:
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the carboxamide group .
- HPLC Methods : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm to detect impurities <0.1% .
- Lyophilization : Store lyophilized powder under argon at -20°C to prevent oxidation of the thiophene ring .
How can computational models predict metabolic pathways and potential toxicity?
Advanced Research Focus:
- ADMET Prediction : Tools like SwissADME or Mold² simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the isopropyl group) .
- Toxicity Profiling : Use ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., sulfonamide-related hypersensitivity) .
- Metabolite Identification : LC-MS/MS analysis of rat plasma identifies major metabolites (e.g., sulfonic acid derivatives) for further toxicity screening .
What experimental designs optimize high-throughput screening (HTS) for this compound’s derivatives?
Advanced Research Focus:
- Library Design : Combine combinatorial chemistry (e.g., Suzuki-Miyaura coupling for aryl substitutions) with parallel synthesis for 100+ analogs .
- Automated Assays : Use 384-well plates and robotic liquid handlers to screen for kinase inhibition (e.g., EGFR, HER2) at 10 µM concentrations .
- Data Analysis : Apply machine learning (e.g., random forest models) to correlate structural features with bioactivity .
How can researchers address discrepancies between in silico predictions and experimental binding data?
Advanced Research Focus:
- Force Field Refinement : Adjust AMBER or CHARMM parameters to better model sulfonamide-protein van der Waals interactions .
- Crystallography : Solve co-crystal structures (e.g., with β-catenin) to validate docking poses and identify water-mediated hydrogen bonds .
- Free Energy Calculations : Use MM/PBSA or MM/GBSA to quantify binding energy contributions from specific residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
